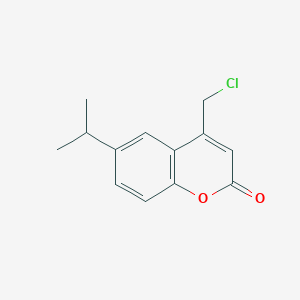

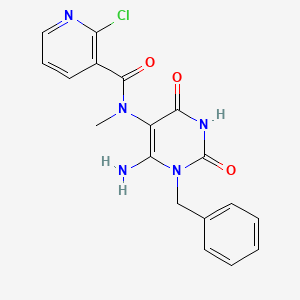

4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one

カタログ番号 B2355546

CAS番号:

847377-73-5

分子量: 236.7

InChIキー: CACWJXMMNAZKJO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .科学的研究の応用

Synthesis and Characterization

- 4-(Chloromethyl)-6-isopropyl-2H-chromen-2-one is used in the synthesis of various compounds. For example, it is involved in the formation of 4-(2,3-epoxypropoxy)-2H-chromen-2-ones through alkylation, leading to further derivatives after treatment with various amines (Avetisyan et al., 2009). Additionally, it is a precursor in the synthesis of highly stable, fluorescent borondifluoride complexes, showcasing its utility in creating luminescent materials (Singh et al., 2013).

Catalysis and Organic Synthesis

- This compound is instrumental in catalytic processes and the synthesis of pharmaceuticals. For instance, its derivatives are used as catalysts in Michael additions, crucial for synthesizing Warfarin and similar compounds (Alonzi et al., 2014). Furthermore, it plays a role in Wittig homologation, facilitating the synthesis of substituted 2,3-dihydrobenzoxepine-4-carboxylates, highlighting its versatility in organic synthesis (Raju et al., 2012).

Antimicrobial and Biological Activity

- Derivatives of this compound exhibit antimicrobial properties. Research on specific derivatives showed antibacterial activity against various bacterial cultures, comparing favorably to standard antibiotics (Govori & Haziri, 2014). Moreover, some derivatives are potential anticancer agents, demonstrating cytotoxic activity against different cancer cell lines (Ambati et al., 2017).

Antiviral Activity and Environmental Applications

- A study demonstrated the synthesis of R diastereomer of dimethyl-substituted octahydro-2H-chromen-4-ol, derived from isopulegol and acetone, showing antiviral activity. The use of clay-based materials modified with sulfonic acid groups was key in this synthesis (Laluc et al., 2020).

Interaction with DNA

- Research on ruthenium(II) complexes involving derivatives of this compound has shown their ability to bind to DNA through intercalation, indicating potential use in genomic studies and drug development (Kumar et al., 2010).

Electronic and Optical Properties

- Computational studies have explored the electronic properties of this compound, shedding light on its physical and electronic characteristics, which are crucial for material science applications (Manimekalai & Vijayalakshmi, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-6-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c1-8(2)9-3-4-12-11(5-9)10(7-14)6-13(15)16-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACWJXMMNAZKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

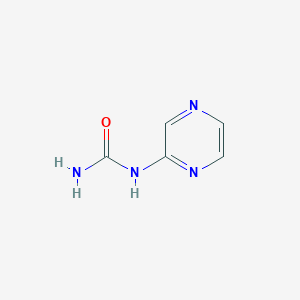

1-(Pyrazin-2-yl)urea

86525-14-6

![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)

![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)

![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2355482.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)